1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.
Reaction Conditions: The sulfonyl chloride is reacted with the imidazole derivative in the presence of a base such as triethylamine or pyridine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole
Uniqueness
1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the benzene ring and the presence of both sulfonyl and imidazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-24-15-10-14(19)16(11-13(15)18)25(22,23)21-9-8-20-17(21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
InChI Key |
NTROEYNHZCVDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.